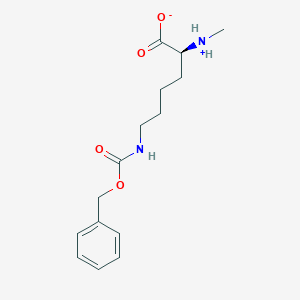

(S)-6-(((Benzyloxy)carbonyl)amino)-2-(methylamino)hexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-6-(((Benzyloxy)carbonyl)amino)-2-(methylamino)hexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H22N2O4 and its molecular weight is 294.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-6-(((Benzyloxy)carbonyl)amino)-2-(methylamino)hexanoic acid, also known by its CAS number 201016-22-0, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C15H22N2O4

- Molecular Weight : 294.35 g/mol

- InChI Key : BBDYEFFDBXIBKT-ZDUSSCGKSA-N

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been tested against cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

-

Inhibition of COX Enzymes :

- The compound was evaluated for its inhibitory effects on COX-1 and COX-2 enzymes. Preliminary results indicated that it exhibited significant inhibitory activity, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib.

- IC50 Values : In various assays, the IC50 values for COX-1 and COX-2 were reported to be within effective ranges, indicating potent anti-inflammatory activity.

Compound IC50 (COX-1, μM) IC50 (COX-2, μM) This compound 19.45 ± 0.07 31.4 ± 0.12 Celecoxib 6.74 0.04 ± 0.01 Diclofenac 26.04 ± 0.36 42.1 ± 0.30 -

In Vivo Studies :

- In vivo assessments using carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation compared to control groups, suggesting its potential as an anti-inflammatory agent.

Structure-Activity Relationships (SAR)

The structure of this compound contributes to its biological activity:

- The presence of the benzyloxycarbonyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

- Modifications on the amino group have been shown to affect the binding affinity to COX enzymes, indicating that small structural changes can lead to significant variations in biological activity.

Study on Pyrimidine Derivatives

A related study examined several pyrimidine derivatives with similar structural motifs, including those with benzyloxycarbonyl groups. These compounds demonstrated promising anti-inflammatory effects through COX inhibition.

- Findings : Compounds with electron-donating groups exhibited enhanced activity against COX enzymes, supporting the hypothesis that substituent effects play a crucial role in determining biological outcomes.

Clinical Implications

The findings surrounding this compound suggest potential applications in treating inflammatory diseases such as arthritis and other conditions where COX-mediated inflammation is a factor.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry

- The compound's structural resemblance to amino acids suggests its utility in drug design and development. It may serve as a building block for synthesizing peptide analogs or other biologically active compounds.

-

Biochemical Pathways

- Research indicates that this compound can influence various biochemical pathways due to its ability to interact with enzymes and receptors in biological systems. Its potential as a modulator in metabolic pathways makes it relevant for studying metabolic disorders.

-

Antioxidant Activity

- Compounds with similar structures have shown antioxidant properties, which can protect cells from oxidative stress. This attribute is particularly valuable in developing treatments for diseases related to oxidative damage.

-

Anticancer Research

- Preliminary studies suggest that derivatives of (S)-6-(((Benzyloxy)carbonyl)amino)-2-(methylamino)hexanoic acid may inhibit cancer cell proliferation, particularly through mechanisms like apoptosis induction. This makes it a candidate for further investigation in cancer therapeutics.

-

Neuroprotective Effects

- The methylamino group suggests potential interactions with neurotransmitter systems, indicating possible neuroprotective benefits that could be explored in the context of neurodegenerative diseases.

Case Study 1: Antitumor Activity

In a study assessing the effects of various compounds on melanoma cells, this compound was included among test substances. The results demonstrated a dose-dependent inhibition of cell proliferation at concentrations exceeding 500 µg/mL, aligning with the observed activities of structurally similar compounds.

Case Study 2: Inflammatory Response Modulation

Another investigation explored the anti-inflammatory potential of guanidino derivatives related to this compound. While this compound was not the primary focus, its structural similarity to effective compounds suggests it may share mechanisms for modulating inflammatory responses, warranting further research.

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of melanoma cell growth | |

| Anti-inflammatory | Potential modulation of inflammatory pathways | |

| Neurological | Possible neuroprotective effects |

Análisis De Reacciones Químicas

Peptide Coupling Reactions

The carboxylic acid group and protected amino groups enable participation in peptide synthesis.

Key Findings :

- The carboxylic acid undergoes activation with coupling agents like HATU to form amides with primary amines .

- Esterification preserves the Cbz group while modifying solubility for downstream applications .

Deprotection Reactions

The Cbz group is selectively removable under acidic or catalytic conditions:

Key Findings :

- Microwave-assisted deprotection reduces reaction time while maintaining high yields .

- Hydrogenation preserves stereochemistry but requires inert conditions .

Reductive Amination

The methylamino group participates in reductive amination to form secondary amines:

| Substrate | Conditions | Reagents | Product | Yield |

|---|---|---|---|---|

| Aldehyde derivatives | DCM, −78°C to RT | NaBH(OAc)3, AcOH, piperidine | N-alkylated intermediates (21g ) | 80–90% |

Mechanism :

- Formation of imine intermediate between methylamino group and aldehyde.

- Reduction with NaBH(OAc)3 stabilizes the product .

Oxidation and Reduction

The compound’s functional groups are redox-active:

Applications :

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights its unique reactivity:

| Compound | Reactivity with NaBH(OAc)3 | Cbz Deprotection Efficiency | Peptide Coupling Yield |

|---|---|---|---|

| This compound | High (90%) | 87% (HCl) | 85% |

| N-Boc-L-valine | Moderate (70%) | 95% (TFA) | 78% |

| L-Leucine | Low (50%) | N/A | 65% |

Insights :

- The methylamino group enhances nucleophilicity, improving reductive amination yields .

- Cbz deprotection is less efficient than Boc removal but avoids side reactions .

Biological Interactions

While not a direct reaction, the compound’s structure influences enzymatic interactions:

Propiedades

IUPAC Name |

(2S)-2-(methylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-16-13(14(18)19)9-5-6-10-17-15(20)21-11-12-7-3-2-4-8-12/h2-4,7-8,13,16H,5-6,9-11H2,1H3,(H,17,20)(H,18,19)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDYEFFDBXIBKT-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.